

# 1H,1H,2H,2H-Perfluorohexanesulfonic acid chemical properties

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## Compound of Interest

Compound Name:	1H,1H,2H,2H- Perfluorohexanesulfonic acid
Cat. No.:	B3043158

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An In-depth Technical Guide on the Chemical Properties of **1H,1H,2H,2H-Perfluorohexanesulfonic Acid**

## Introduction

**1H,1H,2H,2H-Perfluorohexanesulfonic acid**, also known as 4:2 fluorotelomer sulfonic acid (4:2 FTSA), is a short-chain polyfluoroalkyl substance (PFAS).<sup>[1][2]</sup> Unlike perfluorinated compounds, fluorotelomers contain a non-fluorinated portion, which influences their chemical and toxicological properties. This compound consists of a four-carbon perfluorinated chain attached to a two-carbon, non-fluorinated ethyl group, which is in turn bonded to a sulfonic acid head group.<sup>[1]</sup> As a member of the broader PFAS class, 4:2 FTSA is noted for its surfactant properties and environmental persistence. It has been identified as a contaminant in drinking water.<sup>[1]</sup> This document provides a comprehensive overview of its chemical properties, experimental protocols, and biological interactions, intended for researchers, scientists, and professionals in drug development.

## Chemical and Physical Properties

The core chemical and physical properties of **1H,1H,2H,2H-Perfluorohexanesulfonic acid** are summarized in the table below. These properties are essential for understanding its environmental fate, transport, and potential for biological interaction.

Property	Value	Reference
CAS Number	757124-72-4	<a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>5</sub> F <sub>9</sub> O <sub>3</sub> S	<a href="#">[1]</a>
Molecular Weight	328.2 g/mol	<a href="#">[1]</a>
Formal Name	3,3,4,4,5,5,6,6,6-nonafluoro-1-hexanesulfonic acid	<a href="#">[1]</a>
Synonyms	4:2 Fluorotelomer Sulfonic Acid, 4:2 FTS	<a href="#">[1]</a>
Appearance	Not explicitly stated; likely a solid or liquid	
Solubility	DMF: 10 mg/ml; DMSO: 10 mg/ml; Ethanol: 10 mg/ml; PBS (pH 7.2): 10 mg/ml	<a href="#">[1]</a>
Purity	≥85% (as commercially available)	<a href="#">[1]</a>
SMILES	O=S(O)(CCC(F)(C(F)(C(F)(C(F)(F)F)F)F)=O	<a href="#">[1]</a>
InChI	InChI=1S/C6H5F9O3S/c7-3(8,1-2-19(16,17,18))4(9,10)5(11,12)6(13,14)15/h1-2H2,(H,16,17,18)	<a href="#">[1]</a>
InChIKey	TXGIGTRUEITPSC-UHFFFAOYSA-N	<a href="#">[1]</a>

## Reactivity and Stability

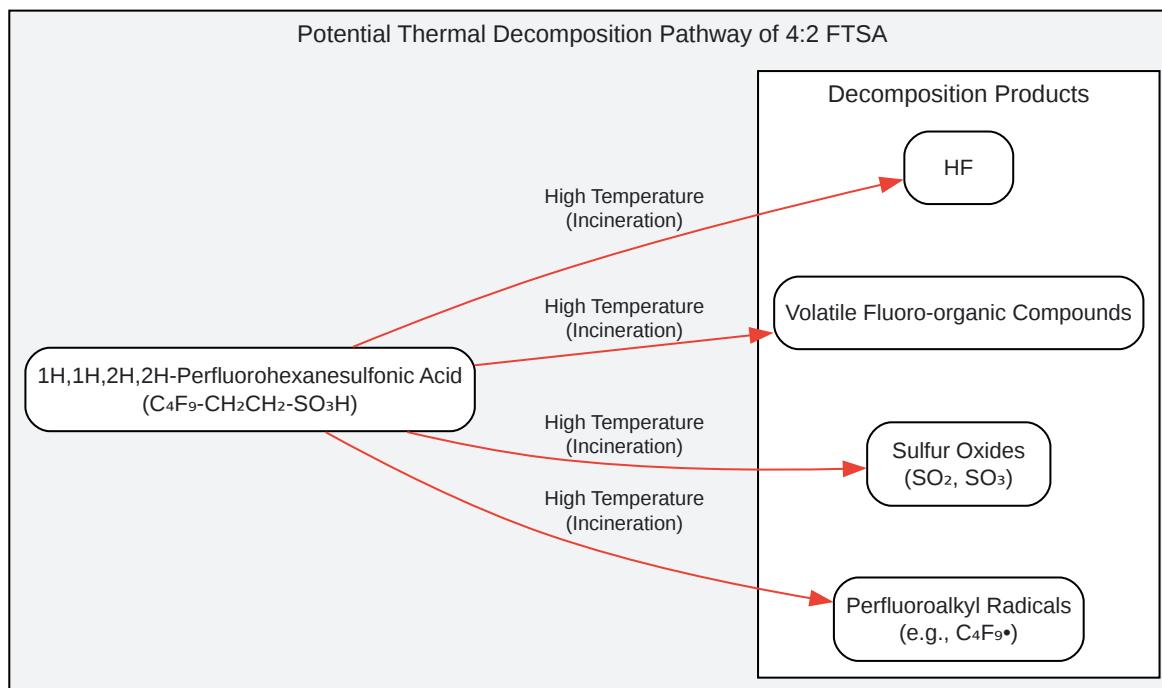
### Chemical Stability

Like other PFAS, the perfluorinated tail of 4:2 FTSA is characterized by the strength of its carbon-fluorine bonds, rendering it resistant to degradation. The sulfonic acid functional group

is a strong acid, meaning it will be deprotonated and exist as an anion under typical environmental pH conditions.

## Thermal Decomposition

While specific studies on the thermal decomposition of 4:2 FTSA are not detailed, research on related short-chain perfluoroalkyl acids (PFAAs) provides insight into potential pathways.<sup>[3]</sup> Thermal decomposition is expected to initiate at the weakest bonds. For 4:2 FTSA, this would likely involve the C-C bond connecting the ethyl group to the perfluorinated chain or the C-S bond. Incineration is a common method for PFAS disposal, with studies on PFOS (a related compound) suggesting decomposition occurs via an  $\alpha$ -sultone intermediate to form perfluorinated aldehydes and  $\text{SO}_2$  at high temperatures.<sup>[4]</sup>



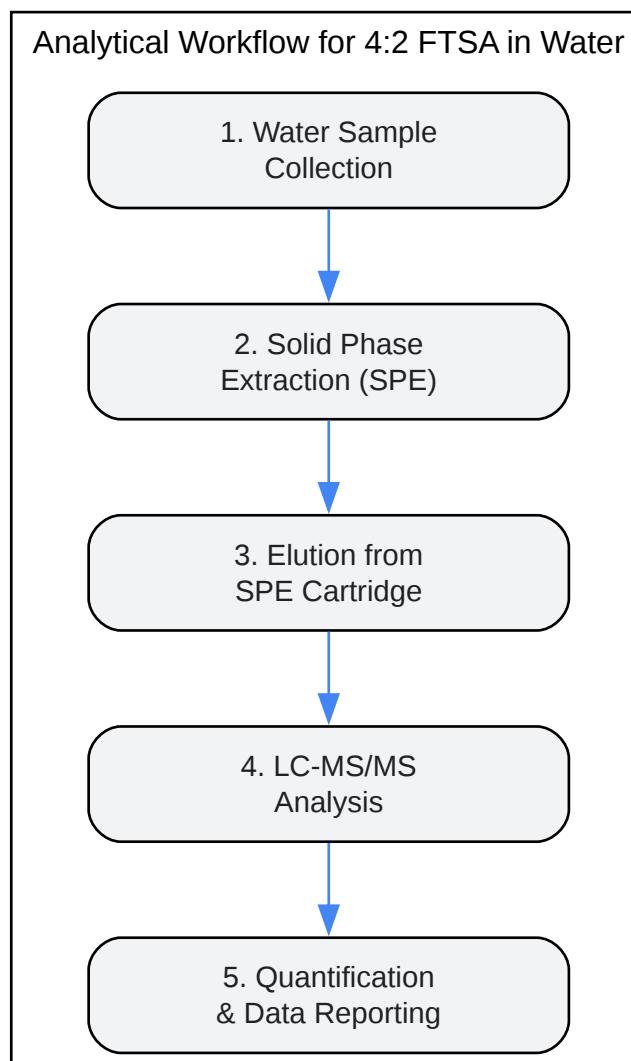
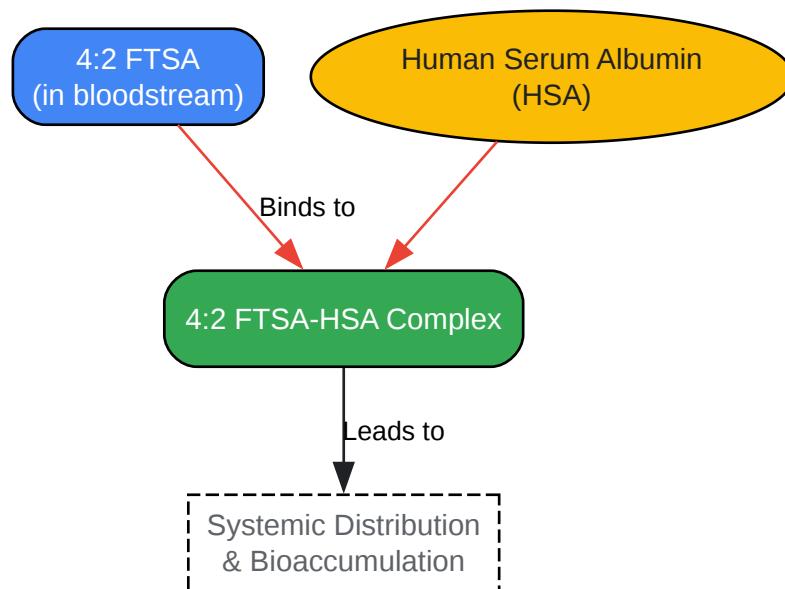
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Caption: Potential thermal decomposition pathway for 4:2 FTSA.

# Biological Interactions

## Binding to Serum Albumin

**1H,1H,2H,2H-Perfluorohexanesulfonic acid** has been shown to bind to human serum albumin (HSA).<sup>[2]</sup> This interaction is significant as HSA is a primary carrier protein in the blood, and binding can affect the compound's distribution, metabolism, and half-life within the body. The binding affinity and mechanism are crucial parameters for assessing its toxicokinetic profile.



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